molecular formula C20H29NO6 B554430 Z-Asp(otbu)-otbu CAS No. 42417-76-5

Z-Asp(otbu)-otbu

Cat. No.: B554430
CAS No.: 42417-76-5
M. Wt: 379.4 g/mol
InChI Key: LLSHFSUKBPXENM-HNNXBMFYSA-N
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Description

Z-Asp(OtBu)-OtBu, or N-carbobenzyloxy-L-aspartic acid di-tert-butyl ester, is a protected aspartic acid derivative widely used in peptide synthesis. Its structure features a benzyloxycarbonyl (Z) group protecting the α-amino group and tert-butyl (OtBu) esters protecting both α- and β-carboxylic acid groups. This compound is critical for introducing aspartic acid residues into peptide chains while preventing unwanted side reactions during synthesis. This compound is exclusively employed in research settings, as highlighted in its MSDS, which restricts its use to non-pharmaceutical applications .

Properties

IUPAC Name

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHFSUKBPXENM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163700
Record name 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42417-76-5
Record name 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Z-Asp(OtBu)-OtBu, a derivative of aspartic acid, has garnered attention in biochemical research due to its potential biological activities. This article synthesizes findings from various studies to explore its synthesis, biological implications, and specific case studies that highlight its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and t-butyl ester protecting groups on the aspartic acid moiety. Its molecular formula is C16H21NO6C_{16}H_{21}NO_{6}, with a melting point of approximately 76.7°C and a density of about 1.2 g/cm³ .

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. For instance, the coupling reactions often utilize Fmoc-protected amino acids, where Z-Asp(OtBu)-OH serves as a key building block. The bulky t-butyl groups help prevent aspartimide formation, which is a common issue in peptide synthesis involving aspartic acid derivatives .

Ergogenic Effects

Research indicates that amino acid derivatives like this compound can influence various physiological processes. They are recognized for their ergogenic properties, which enhance physical performance by affecting hormonal secretion and muscle recovery during exercise . Specifically, they may enhance the secretion of anabolic hormones that are crucial for muscle growth and recovery.

Impact on Oogenesis

A pivotal study examined the effects of this compound on oogenesis in Sarcophaga bullata, demonstrating that peptides containing this compound affected egg development significantly. The study found that certain peptides led to changes in ovarian structures, including resorption of egg chambers and alterations in yolk deposition . The decapeptide containing this compound resulted in normal vitellogenic eggs while also causing some abnormalities in yolk granule formation.

1. Oogenesis in Insects

In a detailed investigation, researchers synthesized several peptides incorporating this compound to evaluate their effects on insect reproduction. The results indicated that these peptides could modulate reproductive processes by influencing hormonal pathways involved in oogenesis. The study utilized radiolabeling techniques to track peptide distribution within insect tissues, correlating these findings with histological analyses .

2. Amino Acid Derivatives in Nutrition

Another significant area of research focuses on the role of amino acid derivatives like this compound in nutrition. Studies have shown that such compounds can enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage, highlighting their potential as dietary supplements for athletes .

Research Findings Summary Table

Study Focus Key Findings
Oogenesis in Sarcophaga bullataPeptides with this compound affected egg development; varying effects on yolk deposition observed.
Ergogenic propertiesAmino acid derivatives beneficial for hormonal secretion and muscle recovery during exercise.
Synthesis methodsEmphasized the importance of protecting groups in preventing aspartimide formation during synthesis.

Comparison with Similar Compounds

Data Table: Key Properties of Z-Asp(OtBu)-Otbu and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₉H₂₇NO₆ 365.4 (estimated) N/A Di-OtBu protection; high steric hindrance
Z-Asp(OtBu)-OH·H₂O C₁₆H₂₁NO₆·H₂O 341.3 5545-52-8 Mono-OtBu ester; water-soluble hydrate form
Fmoc-Asp(OtBu)-OH C₂₃H₂₅NO₆ 397.4 71989-14-5 Base-labile Fmoc protection; SPPS compatibility
Boc-Asp(OtBu)-OSu C₁₇H₂₆N₂O₈ 386.4 50715-50-9 OSu-activated ester; efficient coupling agent
Z-Asp(OMe)-OH C₁₃H₁₅NO₆ 281.3 63327-57-1 Low steric hindrance; rapid coupling but acid-sensitive
Z-Asp(OBzl)-OH C₁₉H₁₉NO₆ 347.9 3479-47-8 Hydrogenolysis-deprotected; incompatible with acid-labile groups

Research Findings

  • Synthetic Efficiency : PTLC purification of Z-protected compounds yields >85% purity, while Sephadex chromatography improves purity to >98% .
  • Analytical Validation : HRMS and ¹H-NMR are critical for confirming the integrity of OtBu esters, with characteristic tert-butyl signals at δ 1.4 ppm in ¹H-NMR .
  • Cost Considerations : Z-Asp(OtBu)-OH·H₂O is priced at $104/25g, whereas Boc and Fmoc analogs cost 20–30% more due to additional protection steps .

Preparation Methods

Tert-Butyl Esterification of Aspartic Acid

Aspartic acid undergoes double esterification with isobutene under acidic catalysis to form Asp(OtBu)-OtBu. This step requires precise stoichiometric control to minimize side products like mono-esterified derivatives. The reaction typically proceeds in tert-butyl acetate, with anhydrous p-toluenesulfonic acid (p-TsOH) as the catalyst.

Reaction Conditions:

  • Molar ratio of aspartic acid to isobutene: 1:3–10

  • Temperature: 25–40°C

  • Catalyst: 1.2–2 equivalents of p-TsOH relative to aspartic acid

Z-Protection of the Amino Group

The amino group of Asp(OtBu)-OtBu is protected using benzyloxycarbonyl (Z) reagents. The patent specifies two options:

  • CbzOSu (N-carbobenzyloxy succinimide ester): Reacts under mild basic conditions (pH 8–9) at 20–25°C.

  • CbzCl (benzyl chloroformate): Requires colder temperatures (0–5°C) and gradual pH adjustment to prevent racemization.

Critical Parameters:

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate

  • Reaction time: 7–10 hours

  • Yield: 85–92% after crystallization

Optimization of Catalysts and Solvents

Transition metal catalysts significantly enhance reaction efficiency and selectivity. Comparative studies within the patent identify copper sulfate (CuSO₄·5H₂O) as the optimal catalyst for minimizing racemization and side reactions.

Catalyst Performance Comparison

CatalystRacemization (%)Yield (%)Purity (%)
CuSO₄·5H₂O<1.59299
Cu(NO₃)₂2.88795
Cu₂(OH)₂CO₃3.58393

Copper sulfate’s superiority stems from its ability to stabilize intermediates and suppress aspartimide formation, a common side reaction in aspartic acid derivatives.

Solvent Systems

The choice of solvent directly impacts reaction kinetics and product isolation:

  • Tetrahydrofuran (THF): Enhances reagent solubility but requires strict anhydrous conditions.

  • Ethyl acetate: Preferred for large-scale processes due to easier recycling and lower toxicity.

  • Petroleum ether: Used in crystallization steps to reduce product solubility and improve yield.

Industrial-Scale Production Workflow

The patent delineates a scalable protocol for manufacturing this compound, emphasizing cost-effectiveness and reproducibility:

Stepwise Process Description

  • Esterification: Aspartic acid (1 mol), isobutene (5 mol), and p-TsOH (1.5 mol) react in tert-butyl acetate (500 mL) at 30°C for 24 hours.

  • Neutralization: The mixture is neutralized with Na₂CO₃ (pH 8–9), followed by aqueous-phase extraction to remove unreacted starting materials.

  • Z-Protection: The isolated Asp(OtBu)-OtBu reacts with CbzOSu (1.1 mol) in THF, maintaining pH 8–9 with NaHCO₃.

  • Crystallization: The crude product is acidified with HCl, extracted into ethyl acetate, and crystallized using hexane-petroleum ether.

Yield and Purity Data

StepYield (%)Purity (HPLC)
Esterification9597
Z-Protection9098
Crystallization8899

Comparative Analysis of Protecting Group Strategies

While the patent focuses on Z-protection, alternative methods using Fmoc or Boc groups highlight trade-offs in stability and deprotection conditions:

ParameterZ-ProtectionFmoc-ProtectionBoc-Protection
Deprotection MethodH₂/PdPiperidineTFA
Acid SensitivityStableLabileStable
Cost per gram (USD)12.5018.759.80
Racemization RiskLowModerateHigh

Z-protection remains favored for acid-stable applications, whereas Fmoc dominates solid-phase peptide synthesis (SPPS) due to orthogonal deprotection compatibility.

Challenges and Mitigation Strategies

Racemization Control

Aspartic acid derivatives are prone to racemization during coupling steps. The patent addresses this via:

  • Low-temperature reactions: Maintaining 0–5°C during Z-protection.

  • Catalyst optimization: CuSO₄ reduces racemization to <1.5%.

Side Reaction Management

  • Aspartimide formation: Minimized by steric hindrance from tert-butyl groups and short reaction times.

  • Incomplete esterification: Addressed through excess isobutene (5–10 equivalents) and extended reaction durations (24–48 hours) .

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental ionic radii in this compound’s crystal lattice?

  • Methodology :
  • Bond Valence Sum (BVS) Analysis : Validate atomic positions against Shannon radii .
  • Distortion Metrics : Quantify polyhedral distortion using SHELXL’s ADPs .

Q. What methodologies support high-throughput screening of this compound derivatives?

  • Methodology :
  • Automated Synthesis Platforms : Use robotic liquid handlers for parallel reactions .
  • Machine Learning : Train models on existing spectral data to predict new derivatives’ properties .

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